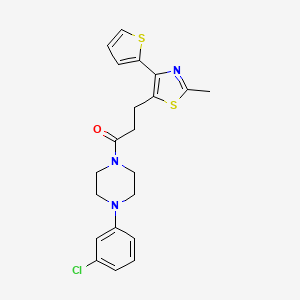

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Description

This compound features a 3-chlorophenyl-substituted piperazine moiety linked via a propan-1-one chain to a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group. The piperazine ring is a common pharmacophore in central nervous system (CNS)-targeting agents, while the thiazole-thiophene hybrid structure may contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS2/c1-15-23-21(18-6-3-13-27-18)19(28-15)7-8-20(26)25-11-9-24(10-12-25)17-5-2-4-16(22)14-17/h2-6,13-14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDUGENPTUHTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Coupling of the Functional Groups: The final step involves coupling the piperazine, chlorophenyl, and thiazole moieties through a series of condensation and substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

2.1.1 Arylpiperazine Derivatives with Thiophene/Thiazole Systems

- Compound 6c (): Structure: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone. Key Features: Fluorophenyl substitution on piperazine; benzo[b]thiophene core. Properties: Melting point 131–132°C, 96% purity. Comparison: The fluorophenyl group may reduce metabolic instability compared to the 3-chlorophenyl group in the target compound.

- Compound 12l (): Structure: 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. Key Features: Acetylated piperazine; pyrimidine-thiazole scaffold. Properties: Melting point 226–228°C, 98% purity. Comparison: The pyrimidine-thiazole core may enhance kinase inhibition (e.g., CDK9), whereas the target compound’s thiophene-thiazole system could favor different electrostatic interactions .

2.1.2 Thiazole-Thiophene Hybrids

- Compound 30b (): Structure: 1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)phenyl)propan-1-one. Key Features: p-Tolyl-substituted thiophene; isopropyl-methylthiazole. Properties: Yield 73%, melting point 120–122°C.

Pharmacological and Physicochemical Comparisons

- Key Observations :

- Piperazine Substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl, 4-fluorophenyl) enhance metabolic stability compared to electron-donating groups (e.g., methoxyphenyl in 6d) .

- Heterocyclic Cores : Thiophene-thiazole hybrids (target compound) balance aromaticity and steric demands, whereas benzo[b]thiophene derivatives (6c, 7e) show higher rigidity, which may limit conformational adaptability in binding pockets .

- Biological Activity : The pyridin-2-yl piperazine in 7e () demonstrated the highest 5-HT1A affinity among analogs, suggesting that nitrogen-containing aryl groups (e.g., pyridine) may optimize receptor interactions compared to halogenated aryl groups .

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, a chlorophenyl group, and a thiazole ring, which contribute to its diverse pharmacological properties. Research has indicated that this compound may exhibit antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-ylthiazol-5-yl)propan-1-one. Its molecular formula is C21H22ClN3OS2, and it has a molecular weight of 407.01 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.

- Receptor Modulation : It may bind to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Candida albicans through disk diffusion methods. The minimum inhibitory concentration (MIC) values suggest potent activity against these microorganisms.

Antifungal Activity

In vitro studies have shown that the compound can inhibit the growth of several fungal strains, suggesting its potential as an antifungal agent. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human colon cancer cells (HCT 116), with IC50 values indicating significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.

Table 1: Summary of Biological Activities

Research Applications

The compound has potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting microbial infections and cancer.

- Pharmaceutical Development : Its unique structure makes it suitable for synthesizing derivatives with enhanced efficacy and reduced toxicity.

- Material Science : Due to its chemical properties, it may be explored for developing novel materials or coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.